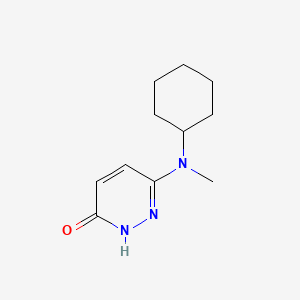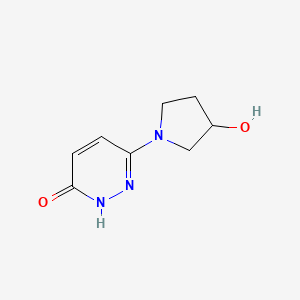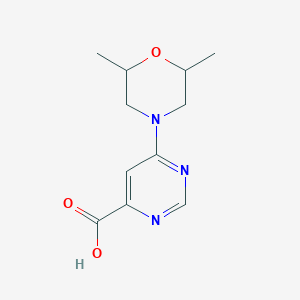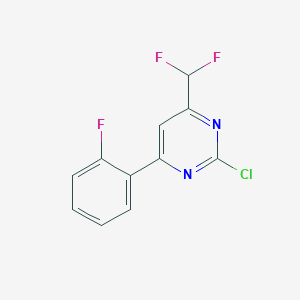
2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine
Übersicht
Beschreibung
2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine, or C4DF2FP in short, is a pyrimidine derivative that has been studied in a range of scientific research applications due to its unique properties. It is an aromatic compound with a molecular formula of C7H5ClF2N2 and is composed of two nitrogen atoms, one chlorine atom, two fluorine atoms and four carbon atoms. C4DF2FP is a key intermediate in the synthesis of several pharmaceuticals and has been used in drug discovery and development. In addition, it has been studied for its potential applications in biochemistry, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are pivotal in the treatment of various cancers, serving over 2 million patients annually. The advancements in fluorine chemistry have optimized the utilization of these compounds in personalized medicine. Recent studies have explored the synthesis of 5-FU with both radioactive and stable isotopes to better understand its metabolism and biodistribution. This research has led to significant insights into how fluorinated pyrimidines affect nucleic acid structure and function, offering new perspectives on their role beyond thymidylate synthase inhibition. The exploration of RNA and DNA modifications by fluorinated pyrimidines has uncovered novel mechanisms of action, including the inhibition of RNA modifying enzymes, which contribute to their cytotoxic effects. The development of polymeric fluorinated pyrimidines indicates a move towards more targeted cancer therapies (Gmeiner, 2020).
Inhibitors of p38α MAP Kinase
The design and synthesis of compounds based on 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffolds have been reviewed, with a focus on their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase plays a critical role in the release of proinflammatory cytokines. The review highlights how substituting the pyridine ring in the reference inhibitor SB203580 with a pyrimidine ring enhances both the inhibitory activity and selectivity for p38 over other kinases. This research underscores the potential of pyrimidine derivatives in the development of new anti-inflammatory drugs (Scior et al., 2011).
Optoelectronic Applications of Pyrimidine Derivatives
Pyrimidine derivatives are not only significant in medicinal chemistry but also in the development of optoelectronic materials. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been shown to create novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The review of luminescent small molecules and chelate compounds featuring pyrimidine rings emphasizes their potential in enhancing the performance of electroluminescent devices and developing new optoelectronic materials (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-11-16-8(5-9(17-11)10(14)15)6-3-1-2-4-7(6)13/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLHXOHEGSYBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


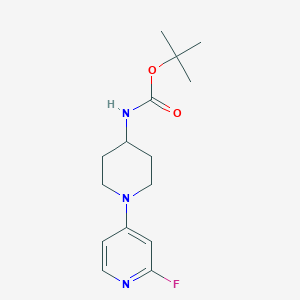
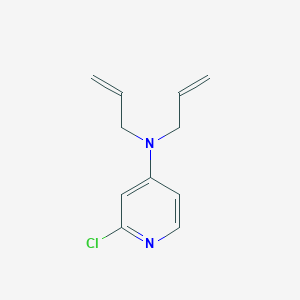
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1480135.png)
![2-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1480137.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)
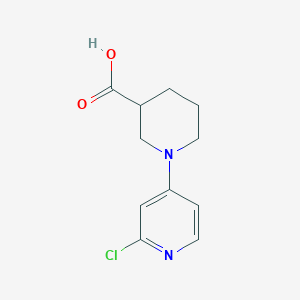
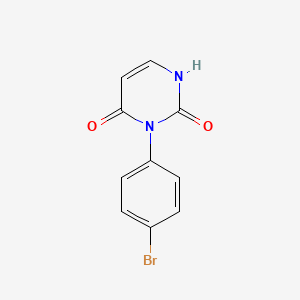
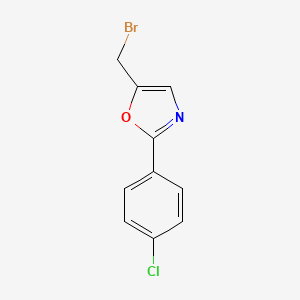
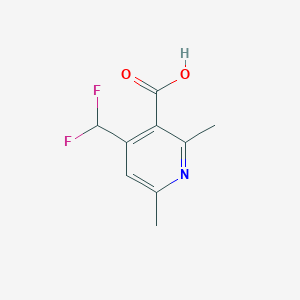
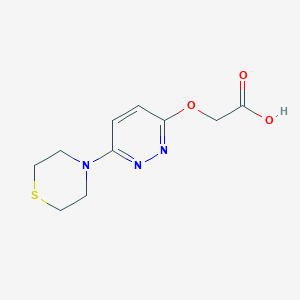
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480148.png)
